![molecular formula C14H16N2O2 B3016132 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one CAS No. 2361639-37-2](/img/structure/B3016132.png)
3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one
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Overview
Description
3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one, also known as Ro5-4864, is a synthetic ligand that belongs to the benzodiazepine family. It has been extensively studied due to its potential as a therapeutic agent for various neurological disorders.
Mechanism of Action
3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one binds to the PBR with high affinity and specificity, leading to the activation of various signaling pathways. These pathways include the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the modulation of mitochondrial function. The exact mechanism of action of 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one is still under investigation, but it is believed to involve the regulation of mitochondrial permeability transition pores and the modulation of calcium homeostasis.
Biochemical and physiological effects:
3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one has been shown to exert various biochemical and physiological effects both in vitro and in vivo. These effects include the modulation of oxidative stress, the inhibition of neuroinflammation, the promotion of neuronal survival, and the regulation of mitochondrial function. 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one has also been shown to have anxiolytic and anti-convulsant effects in animal models.
Advantages and Limitations for Lab Experiments
3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one has several advantages for lab experiments, including its high affinity and specificity for the PBR, its ability to cross the blood-brain barrier, and its low toxicity. However, 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one also has several limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
Future research on 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one could focus on several areas, including the development of more potent and selective ligands for the PBR, the investigation of its potential as a therapeutic agent for various neurological disorders, and the elucidation of its exact mechanism of action. Additionally, the use of 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Synthesis Methods
3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one can be synthesized through a multi-step process involving the condensation of 2,4-dichlorobenzoic acid with 2-amino-5-methylpyridine, followed by cyclization and reduction. The final product is obtained through acylation of the resulting 2,4-dihydro-1,4-benzodiazepin-5-one with 2,3-dimethylacryloyl chloride.
Scientific Research Applications
3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one has been used in scientific research as a selective ligand for the peripheral benzodiazepine receptor (PBR). This receptor is primarily expressed in the mitochondria of glial cells and has been implicated in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis.
properties
IUPAC Name |
3,3-dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-12(17)16-9-14(2,3)15-13(18)10-7-5-6-8-11(10)16/h4-8H,1,9H2,2-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJAOHMRUZEUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2C(=O)N1)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one |
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